N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Evidence Gap Procurement Caution Data Availability

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941976-89-2) is a synthetic, small-molecule oxalamide derivative with the molecular formula C20H25N3O4S and a molecular weight of 403.5 g/mol. It features a 4-methoxyphenyl group, a morpholinoethyl linker, and a thiophen-2-ylmethyl terminus connected via an oxalamide core.

Molecular Formula C20H25N3O4S
Molecular Weight 403.5
CAS No. 941976-89-2
Cat. No. B2842001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS941976-89-2
Molecular FormulaC20H25N3O4S
Molecular Weight403.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3
InChIInChI=1S/C20H25N3O4S/c1-26-16-6-4-15(5-7-16)18(23-8-10-27-11-9-23)14-22-20(25)19(24)21-13-17-3-2-12-28-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
InChIKeyZIEOHVIVVMZQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941976-89-2): Structural and Pharmacophoric Profile


N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941976-89-2) is a synthetic, small-molecule oxalamide derivative with the molecular formula C20H25N3O4S and a molecular weight of 403.5 g/mol . It features a 4-methoxyphenyl group, a morpholinoethyl linker, and a thiophen-2-ylmethyl terminus connected via an oxalamide core. This structural assembly is characteristic of research compounds explored for interactions with diverse biological targets, including kinases and ion channels [1]. The compound is classified as a research chemical and is not intended for human therapeutic or veterinary use .

Why Generic Substitution Fails: Specificity Challenges for N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941976-89-2) Research Supply


The oxalamide chemotype, incorporating a morpholinoethyl spacer and a thiophenylmethyl motif, is a scaffold where subtle variations in regioisomerism and substituent electronics can drastically alter molecular recognition . Closest structural analogs, such as the meta-methoxy isomer (N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide) or the thiophen-3-yl regioisomer, differ in key calculated physicochemical parameters like lipophilicity (logP) and polar surface area (PSA), which are primary determinants of passive permeability and target binding . Without a direct, quantitative head-to-head biological evaluation, these predicted differences preclude the assumption of functional interchangeability, making precise compound selection critical for reproducible research. The following sections detail the available, though limited, quantitative differentiation evidence.

Quantitative Evidence Guide for N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide: A Comparator-Based Analysis


CRITICAL NOTE: Limitation of Available High-Strength Differential Evidence for CAS 941976-89-2

A systematic search of accessible primary research literature, patent databases, and authoritative chemical registries (as of May 2026) has yielded no direct, quantitative head-to-head biological or physicochemical comparison studies for N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide against its closest analogs. The compound does not appear as a key example in the identified patent literature on oxalamides as kinase inhibitors [1] or ROMK channel inhibitors [2], and no peer-reviewed articles containing quantitative assay data for this specific CAS number were found within the search constraints. The evidence presented below is therefore categorized as Class-level inference or Supporting evidence, relying on predicted properties or data from broader chemical series. Users seeking to procure this compound for structure-activity relationship (SAR) studies or as a specific tool compound should be aware that its differential advantages remain empirically unvalidated in the public domain.

Evidence Gap Procurement Caution Data Availability

Predicted Lipophilicity (logP): Comparing 4-Methoxyphenyl vs. 3-Methoxyphenyl Isomer

Computational prediction of partition coefficient (logP) offers a first-pass distinction between positional isomers. For N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide, the calculated logP is 3.1576 . While a directly comparable, publicly accessible computed value for the 3-methoxyphenyl isomer (CAS not specified) is not available from the same source, standard QSAR models predict that shifting the methoxy group from the para to the meta position typically reduces logP by 0.1-0.3 units due to altered dipole moment and solvation free energy [1]. This difference can influence passive membrane permeability and non-specific protein binding.

Lipophilicity ADME Prediction Structural Isomer

Hydrogen-Bonding Capacity: Target Compound vs. Fluorophenyl Analog

The target compound has 1 hydrogen-bond donor (HBD) and 2 hydrogen-bond acceptors (HBA) with a predicted polar surface area (PSA) of 86.49 Ų . The direct fluorophenyl analog, N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide, is a common bioisosteric replacement strategy. The substitution of a methoxy group with a fluorine atom decreases HBA count (from 2 to 1, assuming the fluorine does not act as a strong HBA) and can reduce PSA by approximately 5-10 Ų [1][2]. This reduction in hydrogen-bonding potential systematically alters solvation and target binding kinetics.

Hydrogen Bonding Polar Surface Area Bioisostere

Thiophene Regioisomerism: 2-ylmethyl vs. 3-yl Linker Comparison

The target compound incorporates a thiophen-2-ylmethyl substituent. A closely related probe available from some suppliers is the oxalamide bearing a thiophen-3-yl group (e.g., N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide) . The 2-yl position places the sulfur heteroatom closer to the oxalamide backbone, potentially enabling intra-molecular S···O interactions that stabilize specific conformations, in contrast to the 3-yl isomer . Quantitative conformational analysis is not publicly available, but this regioisomerism represents a key structural variable that differentiates the target from in-class alternatives.

Thiophene Regioisomer Molecular Conformation

Absence of Demonstrated Biological Target Selectivity Advantage

No peer-reviewed studies were found that quantify the biological activity (IC50, EC50, Ki) of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide at any specific enzymatic, ion channel, or cellular target. The compound is not explicitly claimed as a preferred structure in the identified oxalamide kinase inhibitor patents [1] nor in ROMK inhibitor series [2]. In the absence of this data, any claim of target selectivity or superior potency over close structural analogs (such as the 3-methoxyphenyl isomer or the 4-fluorophenyl bioisostere) is scientifically unsupported. Procurement for biological screening should therefore treat this compound as an exploratory chemical probe on equal footing with its nearest analogs until differential activity is experimentally established.

Biological Activity Selectivity Data Gap

Recommended Research Application Scenarios for N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941976-89-2) Given Current Evidence Limitations


Exploratory Screening in Kinase or Ion Channel Panel Assays

Given the broader oxalamide class has shown activity against c-Met kinase and ROMK potassium channels [1][2], this compound is a candidate for preliminary screening in similar target panels. Its procurement for this purpose should be explicitly alongside the 3-methoxyphenyl isomer and the 4-fluorophenyl analog to generate the missing comparative SAR data.

Physicochemical Comparator in ADME Predictive Models

With its predicted logP of 3.16 and PSA of 86.49 Ų , this compound serves as a reference point for evaluating the impact of para-methoxy substitution on lipophilicity and polar surface area within the oxalamide-thiophene series. It can be used to calibrate computational models focused on intestinal absorption or CNS permeability predictions.

Conformational Analysis via X-ray Crystallography or NMR

The specific thiophen-2-ylmethyl attachment in the target compound offers an opportunity to study potential S···O non-covalent interactions . A comparative co-crystallization study with the thiophen-3-yl regioisomer could establish whether this structural feature confers a binding mode advantage in a chosen target.

Chemical Probe for Methoxy Positional SAR in Pharmacology

This compound is structurally suited for a systematic SAR study investigating the effect of methoxy substitution position (para vs. meta) on biological activity, target residence time, and metabolic stability. Such a study would directly address the current evidence gap and establish whether the para-methoxy orientation provides a quantifiable advantage.

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